![molecular formula C15H21Cl2N3 B1436013 N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride CAS No. 2109576-09-0](/img/structure/B1436013.png)
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
Overview
Description
“N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research. Its applications range from drug development to understanding neurodegenerative diseases. It acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .
Molecular Structure Analysis
The molecular formula of “N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is C15H21Cl2N3 . Its molecular weight is 314.25 .Scientific Research Applications
Alzheimer’s Disease Treatment
The compound is known as a cholinesterase inhibitor and has been used in pharmacological studies related to Alzheimer’s disease. It has been evaluated for its potential as a multitarget agent for treating this condition, focusing on inhibitory activities that are crucial for the disease’s progression .
Antimalarial Activity
Historically, derivatives of tetrahydroacridine, which include the compound , have been recognized for their antimalarial properties. Research has been conducted since the 1940s, with increased attention on developing analogues with improved efficacy against malaria .
DNA Intercalation Studies
Acridine and tetrahydroacridine derivatives are well-known DNA intercalates. They have been extensively studied for their synthesis, physicochemical properties, structural requirements, and biological activities, which include the potential to disrupt DNA processes in various organisms .
Pharmacological Research
As a cholinesterase inhibitor, this compound is commonly used in pharmacological studies beyond Alzheimer’s disease, potentially exploring its effects on other neurological conditions and its interaction with other biological targets .
Synthesis and Biological Evaluation
The compound has been involved in the design and synthesis of novel hybrids with sulfur-inserted linkers. These hybrids are evaluated for their biological activities, which could lead to the development of new drugs or therapeutic agents .
6. In Vitro Evaluation for Drug Development It has also been used in in vitro evaluations related to drug development processes. This includes assessing its effectiveness as part of new drug compounds or formulations intended for various therapeutic applications .
properties
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCVERRFVNYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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